molecular formula C20H20FN3O B5783075 4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide

4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide

Cat. No. B5783075
M. Wt: 337.4 g/mol
InChI Key: KHUCRHAGTBNYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide is a chemical compound that has gained attention due to its potential applications in scientific research. It is a synthetic molecule that belongs to the class of benzamide derivatives and has been studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide in lab experiments is its potential as a selective inhibitor of certain enzymes. However, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide. One direction is to further investigate its potential use as an anti-cancer agent, including its effectiveness against different types of cancer cells and its potential use in combination with other drugs. Another direction is to investigate its potential use in the treatment of neurological disorders, including its mechanism of action and potential side effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide involves the reaction of 4-aminobenzonitrile with 4-(4-methyl-1-piperidinyl)phenylamine in the presence of a fluorinating agent. The resulting product is then purified using chromatographic techniques.

Scientific Research Applications

4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide has been studied for its potential applications in scientific research. It has been shown to have activity against certain types of cancer cells and has been studied as a potential anti-cancer agent. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease.

properties

IUPAC Name

4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-14-8-10-24(11-9-14)17-5-3-16(4-6-17)23-20(25)18-7-2-15(13-22)12-19(18)21/h2-7,12,14H,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUCRHAGTBNYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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